6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0723690 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antituberculosis Agents
A series of imidazo[1,2-a]pyridine carboxamides, similar in structure to the compound , were designed and synthesized as new antitubercular agents. These compounds exhibited excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. The promising candidate, noted for its acceptable safety and pharmacokinetic properties, suggests a potential avenue for developing new treatments for tuberculosis (Wu et al., 2016).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives were evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, suggesting their utility in protecting metallic materials from corrosion. The study's integration of experimental and computational approaches provides a comprehensive understanding of the inhibitors' mechanisms (Saady et al., 2021).
DNA Recognition
Research into N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, which can form stacked dimers to target specific DNA sequences, has potential implications for gene expression control and the treatment of diseases like cancer. This study explored the synthesis and biophysical characteristics of polyamides containing the imidazo[1,2-a]pyridine moiety, demonstrating their specificity in binding to DNA sequences (Chavda et al., 2010).
Aminocarbonylation Reactions
The aminocarbonylation of imidazo[1,2-a]pyridines using chloroform as a carbon monoxide source has been studied for the synthesis of 3-carboxamides. This protocol, notable for its simplicity and efficiency, has broader implications for the functionalization of a wide range of N-heterocycles with medicinal interest. The study's mechanistic insights could facilitate the development of novel synthetic methodologies (Sofi et al., 2020).
Antimicrobial Dyes
The synthesis of novel heterocyclic aryl monoazo organic compounds, including imidazo[1,2-a]pyridine derivatives, for dyeing polyester fibers, demonstrated significant antimicrobial activity. This research suggests potential applications in creating sterile or biologically active fabrics for various life applications, indicating the compound's versatility beyond pharmacological uses (Khalifa et al., 2015).
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-22-11-4-5-12(14(7-11)23-2)19-16(21)13-9-20-8-10(17)3-6-15(20)18-13/h3-9H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWKZXCBBZQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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